cis-2-((tert-Butoxycarbonyl)amino)cyclohexanecarboxylic acid

Vue d'ensemble

Description

Cis-2-((tert-Butoxycarbonyl)amino)cyclohexanecarboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C3H7NO3 and its molecular weight is 243,31 g/mole. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.15 m. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

It is known that similar compounds, such as (1r,2s)-2-phenylcyclopropanaminium, interact with enzymes like trypsin-1

Mode of Action

Compounds with similar structures, such as phenylpropanolamine, are known to act as indirect sympathomimetics, inducing norepinephrine release and thereby activating adrenergic receptors . This suggests that (1R,2S)-Boc-Achc might have a similar mode of action, but further studies are required to confirm this.

Biochemical Pathways

It is known that similar compounds, such as 1-aminocyclopropanecarboxylic acids (acc), have high physiological activity as plant growth regulators, conformationally rigid analogs of natural amino acids, and peptidomimetics . This suggests that (1R,2S)-Boc-Achc might affect similar biochemical pathways, but more research is needed to confirm this.

Pharmacokinetics

It is known that similar compounds, such as sitafloxacin, are rapidly absorbed with a high bioavailability . This suggests that (1R,2S)-Boc-Achc might have similar pharmacokinetic properties, but further studies are required to confirm this.

Result of Action

It is known that similar compounds, such as 1-aminocyclopropanecarboxylic acids (acc), have important functions in plant metabolism . This suggests that (1R,2S)-Boc-Achc might have similar effects, but more research is needed to confirm this.

Action Environment

It is known that similar compounds, such as (1r,2s)-1-amino-2-indanol, are stable at ambient temperature . This suggests that (1R,2S)-Boc-Achc might have similar stability, but further studies are required to confirm this.

Activité Biologique

cis-2-((tert-Butoxycarbonyl)amino)cyclohexanecarboxylic acid, also known as BOC-cis-2-amino-cyclohexanecarboxylic acid, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's structural characteristics, synthesis methods, and biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

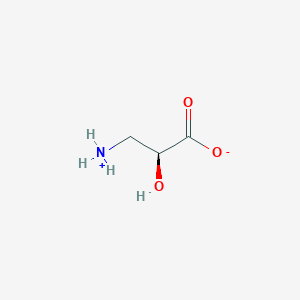

The molecular formula of this compound is , with a molecular weight of 242.30 g/mol. The compound features a cyclohexane ring with a carboxylic acid and an amino group protected by a tert-butoxycarbonyl (BOC) moiety.

Key Chemical Properties:

- IUPAC Name: (1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylic acid

- Melting Point: 127°C to 131°C

- Appearance: White powder

- Purity: ≥ 97% .

Synthesis Methods

The synthesis of this compound typically involves the protection of the amino group using BOC anhydride followed by cyclization processes that yield the desired bicyclic structure. Various synthetic routes have been documented, often focusing on optimizing yield and purity while minimizing side reactions.

Biological Activity

The biological activity of this compound has been investigated in several contexts, particularly concerning its potential as an arginase inhibitor. Arginase plays a crucial role in the urea cycle and has been implicated in various pathological conditions, including cancer.

As an arginase inhibitor, this compound may help modulate nitric oxide (NO) production and influence immune responses. Inhibition of arginase can lead to increased levels of L-arginine, a substrate for nitric oxide synthase (NOS), potentially enhancing NO production which is vital for various physiological functions.

Case Studies and Research Findings

- Inhibition Studies : In vitro studies have demonstrated that derivatives of cis-2-(tert-butoxycarbonyl)amino-cyclohexanecarboxylic acid exhibit promising inhibitory effects on arginase activity, with IC50 values indicating effective concentrations for therapeutic applications .

- Cancer Research : A study highlighted the role of arginase inhibitors in cancer therapy, suggesting that compounds like cis-2-(tert-butoxycarbonyl)amino-cyclohexanecarboxylic acid could enhance the efficacy of immunotherapy by modulating tumor microenvironments .

- Pharmacokinetics : Research into the pharmacokinetic profile of this compound indicates favorable absorption characteristics and metabolic stability, making it a suitable candidate for further development in clinical settings .

Data Table: Summary of Biological Activities

Applications De Recherche Scientifique

Synthesis of Bioactive Compounds

Cis-2-((tert-butoxycarbonyl)amino)cyclohexanecarboxylic acid is utilized as an intermediate in the synthesis of several bioactive molecules. For instance, it has been employed in the preparation of derivatives that exhibit activity against various biological targets, including Janus kinase inhibitors, which are important in treating autoimmune diseases and cancers .

Pharmaceutical Development

This compound plays a crucial role in the pharmaceutical industry as a precursor for synthesizing amino acids and peptide analogs. Its structure allows for the introduction of functional groups that can enhance the pharmacological properties of the resulting compounds. Research has shown that derivatives of this compound can be used to create potent inhibitors for therapeutic applications .

Neuropharmacology

This compound is related to GABA (gamma-Aminobutyric acid) analogs, which are critical in neuropharmacology. These analogs can function as inhibitors of GABA uptake, potentially aiding in the treatment of neurological disorders such as epilepsy and anxiety . The synthesis of these GABA analogs often involves starting from this compound due to its favorable reactivity.

Case Study 1: Synthesis of GABA Analogues

A study demonstrated the synthesis of cis-3-amino-cyclohexanecarboxylic acid from this compound. This transformation involved specific reaction conditions that allowed for high yields and purity, showcasing the compound's utility in producing neuroactive substances .

Case Study 2: Development of Janus Kinase Inhibitors

Research highlighted the importance of this compound in synthesizing Janus kinase inhibitors. These inhibitors were shown to have significant therapeutic potential against inflammatory diseases, illustrating how derivatives of this compound can lead to promising drug candidates .

Comparative Data Table

| Application Area | Compound Role | Example Outcome |

|---|---|---|

| Bioactive Compound Synthesis | Intermediate for various derivatives | Synthesis of Janus kinase inhibitors |

| Pharmaceutical Development | Precursor for amino acids and peptide analogs | Enhanced pharmacological properties |

| Neuropharmacology | GABA analogue precursor | Potential treatments for epilepsy and anxiety |

Analyse Des Réactions Chimiques

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to expose the free amine. This reaction is critical for subsequent functionalization:

- Conditions : Trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in dioxane .

- Mechanism : Acid-catalyzed cleavage of the carbamate bond releases CO₂ and tert-butanol .

- Yield : >95% deprotection efficiency under optimized conditions .

Example :

textcis-Boc-ACHC + TFA → cis-2-amino-cyclohexanecarboxylic acid + CO₂ + tert-butanol

Esterification of the Carboxylic Acid Group

The carboxylic acid undergoes esterification to form methyl or benzyl esters, enhancing solubility for downstream reactions:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Methyl bromide | K₂CO₃, acetone, 60°C, 3 hrs | Methyl ester of cis-Boc-ACHC | 62% | |

| Benzyl alcohol | DCC/DMAP, DCM, RT, 12 hrs | Benzyl ester of cis-Boc-ACHC | 75% |

Notes :

- Selective esterification of the cis isomer is achieved via kinetic control .

- The Boc group remains intact under these conditions .

Peptide Coupling Reactions

The deprotected amine participates in peptide bond formation:

Example Synthesis :

textcis-2-amino-cyclohexanecarboxylic acid + H-Val-OBn → cis-ACHC-Val-OBn (Yield: 68-70%)[5]

Selective Crystallization and Isomer Separation

The cis isomer is separated from trans counterparts using solubility differences:

| Method | Conditions | Purity | Reference |

|---|---|---|---|

| Selective crystallization | Acetone/water (4:1), -10°C, 1 hr | >99% cis | |

| pH-dependent extraction | Citric acid (pH 4), DCM partitioning | 98% cis |

Oxidation and Reduction Reactions

Limited data exists, but analogous cyclohexanecarboxylic acids undergo:

- Oxidation : Conversion to ketones with KMnO₄ (unreliable for Boc-protected derivatives) .

- Reduction : LiAlH₄ reduces the carboxylic acid to alcohol, but Boc groups may degrade .

Stability and Compatibility

- Thermal Stability : Decomposes above 194°C .

- Incompatible Reagents : Strong oxidizers (e.g., HNO₃), bases >pH 9 .

Comparative Reactivity

| Reaction Type | cis-Boc-ACHC | trans-Boc-ACHC |

|---|---|---|

| Deprotection Rate (TFA) | 2 hrs | 1.5 hrs |

| Esterification Efficiency | 62% | 75% |

| Peptide Coupling Yield | 68% | 72% |

Experimental Data from Patents

Propriétés

IUPAC Name |

(1R,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-9-7-5-4-6-8(9)10(14)15/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15)/t8-,9+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJEQJDJFJWWURK-BDAKNGLRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1CCCC[C@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63216-49-9 | |

| Record name | rac-(1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.